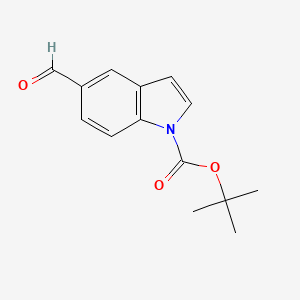

tert-Butyl 5-formyl-1H-indole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYWOVAHWERQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457663 | |

| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279256-09-6 | |

| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-formyl-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"tert-Butyl 5-formyl-1H-indole-1-carboxylate" properties

An In-Depth Technical Guide to tert-Butyl 5-formyl-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and utility, offering field-proven insights for researchers, chemists, and drug development professionals.

The indole nucleus is a privileged scaffold in countless natural products and pharmaceuticals. However, its inherent reactivity, particularly at the C3 position, often necessitates strategic use of protecting groups to achieve desired substitution patterns. This compound (N-Boc-5-formylindole) represents a masterful solution to this challenge.

The introduction of the bulky tert-butyloxycarbonyl (Boc) group at the nitrogen (N1) position serves a dual purpose. First, it electronically deactivates the pyrrole ring, mitigating its high nucleophilicity. Second, it sterically and electronically directs subsequent electrophilic substitution away from the typical C3 position and onto the benzene moiety, primarily at the C5 position. The presence of the aldehyde at C5 provides a versatile chemical handle for a vast array of synthetic transformations. This guide will illuminate the properties, synthesis, and key reactions that make this molecule an indispensable tool for the modern synthetic chemist.

Physicochemical & Spectroscopic Profile

The compound is typically supplied as a stable, light yellow or pale-yellow crystalline solid. Its physical and chemical properties are summarized below. Proper handling in a well-ventilated area, using personal protective equipment, is recommended, as the compound is harmful if swallowed.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 279256-09-6 | [3][4][5] |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][3] |

| Molecular Weight | 245.27 g/mol | [1][3] |

| IUPAC Name | tert-butyl 5-formylindole-1-carboxylate | [4] |

| Appearance | Light yellow to yellow-brown solid | [1] |

| Melting Point | 58-60 °C | [6] |

| Boiling Point | 380.0 ± 34.0 °C (at 760 mmHg) | [6] |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, under inert atmosphere (Nitrogen) | [2][3] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.6-1.7 ppm. The aldehyde proton (CHO) should appear as a sharp singlet at the far downfield region of the spectrum, typically around δ 10.0 ppm. The protons on the indole core will appear in the aromatic region (δ 7.5-8.5 ppm), with distinct coupling patterns corresponding to their positions.

-

¹³C NMR: The carbon spectrum will feature a prominent signal for the quaternary carbon of the Boc group around 85 ppm and the tert-butyl methyl carbons near 28 ppm. The carbonyl carbon of the Boc-carbamate will be observed around 150 ppm, while the aldehyde carbonyl carbon will be significantly downfield, expected near 192 ppm. Aromatic carbons will resonate in the δ 115-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The aldehyde carbonyl stretch is expected around 1690-1700 cm⁻¹, while the carbamate carbonyl stretch will appear at a slightly higher wavenumber, typically 1720-1730 cm⁻¹. C-H stretches from the aromatic ring and the alkyl groups will be visible around 3100-2850 cm⁻¹.

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most common and efficient industrial synthesis of this compound is achieved via the Vilsmeier-Haack formylation of its precursor, tert-butyl 1H-indole-1-carboxylate (N-Boc-indole).

Causality of the Reaction & Regioselectivity

The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3]

In an unprotected indole, the pyrrole ring is highly activated, leading to rapid electrophilic attack at the C3 position. However, the N-Boc group fundamentally alters this reactivity profile. By withdrawing electron density through resonance, the Boc group deactivates the indole nucleus towards electrophilic attack, requiring the use of a strong electrophile like the Vilsmeier reagent. More importantly, it directs the substitution to the C5 position of the benzene ring. This regioselectivity is a combined result of the steric hindrance posed by the bulky Boc group at the N1 position, which disfavors attack at adjacent C7 or the more distant C3 positions, and the electronic activation of the C5 position.

Caption: Synthesis via Vilsmeier-Haack Formylation.

Self-Validating Experimental Protocol

This protocol describes a representative lab-scale synthesis. The success of the reaction is validated by the consumption of the starting material (monitored by TLC) and the isolation of a solid product with the expected melting point.

-

Reagent Preparation (Inert Atmosphere): To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Substrate Addition: Dissolve tert-butyl 1H-indole-1-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or Dichloromethane (DCM) and add it slowly to the Vilsmeier reagent suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography on silica gel to yield the pure product.

Chemical Reactivity & Synthetic Utility

The aldehyde group at the C5 position is the primary center of reactivity, serving as a versatile linchpin for constructing more complex molecular architectures.

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[7] This alcohol is a valuable intermediate for introducing linkers or other functional groups.

-

Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, providing an entry point to amides, esters, and other acid derivatives.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) provides a direct route to 5-aminomethylindole derivatives.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for classic C-C bond-forming reactions:

-

Wittig Reaction: Forms alkenes at the C5 position.

-

Grignard/Organolithium Addition: Creates secondary alcohols.

-

Aldol and Related Condensations: Extends the carbon chain.

-

-

Hydrazone/Imine Formation: Condensation with hydrazines or primary amines readily forms hydrazones and imines, respectively. These derivatives are not just final products but are often key intermediates, for example in the synthesis of sulfonylhydrazones for photocatalytic reactions.[8][9]

Caption: Key reaction pathways from the C5-aldehyde.

Applications in Drug Discovery & Medicinal Chemistry

The strategic placement of the Boc protecting group and the C5-formyl handle makes this compound a high-value intermediate in the synthesis of biologically active molecules.

-

Oncology: It has been utilized as a key starting material in the synthesis of potent and selective inhibitors of MAP4K4 (HGK), a kinase implicated in cancer cell invasion and metastasis.[10] The aldehyde allows for the construction of complex side chains necessary for binding to the enzyme's active site.

-

Neuroscience: The N-Boc-5-formylindole scaffold is broadly used in programs targeting neurological disorders. The indole core is a common feature in serotonin and melatonin receptor ligands, and the C5 position is often a critical point for modification to tune receptor subtype selectivity and pharmacokinetic properties.

-

General Pharmaceutical Synthesis: Its role as a versatile intermediate allows for its use in creating diverse compound libraries for high-throughput screening. The ability to deprotect the Boc group at a later synthetic stage provides further opportunities for derivatization at the indole nitrogen.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic protecting group chemistry. By elegantly solving the challenge of indole regioselectivity, it provides a reliable and versatile platform for accessing C5-substituted indoles. Its robust synthesis via the Vilsmeier-Haack reaction and the multifaceted reactivity of its aldehyde group ensure its continued importance in the fields of synthetic organic chemistry, drug discovery, and materials science.

References

-

J&K Scientific. This compound | 279256-09-6. [Link]

- Google Patents. JP2011517663A - Insecticidal fused-ring aryl compounds.

-

PubChemLite. This compound (C14H15NO3). [Link]

-

ChemSrc. This compound | 279256-09-6. [Link]

-

Wuhan Fengtaiveiyuan Technology Co., Ltd. This compound, CAS:279256-09-6. [Link]

-

Supporting Information. Photocatalytic Alkylation of C(sp3) H Bonds Using Sulfonylhydrazones. [Link]

- Google Patents. US10000451B2 - MAP4K4 (HGK) inhibitors.

-

reposiTUm. C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2408761-23-7|tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details a robust and efficient multi-step synthetic pathway, commencing with the readily available 5-bromoindole. Key transformations, including the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group and a subsequent lithium-halogen exchange followed by formylation, are meticulously described. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes essential characterization data to ensure the successful and reproducible synthesis of the target compound.

Introduction

Indole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group onto the indole nucleus provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures with diverse biological activities. Specifically, the 5-formylindole moiety is a key intermediate in the synthesis of various therapeutic agents. The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group enhances the stability of the indole ring and modulates its reactivity, facilitating selective functionalization. This compound is therefore a highly sought-after intermediate for the development of novel therapeutics.

This guide presents a reliable synthetic route to this important molecule, focusing on a strategy that ensures high regioselectivity and good overall yields. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 5-bromoindole. This strategy circumvents the challenges associated with the direct formylation of the N-Boc protected indole, which typically favors substitution at the C3 position.

The overall transformation is depicted below:

Caption: Overall synthetic workflow.

Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate

The initial step involves the protection of the nitrogen atom of 5-bromoindole with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in the subsequent lithiation step and to enhance the solubility of the indole derivative in organic solvents. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) is a standard and highly efficient method for this transformation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of (Boc)₂O, catalyzed by DMAP. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O and facilitating the transfer of the Boc group.

Caption: N-Boc protection of 5-bromoindole.

Experimental Protocol

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate as a solid.

| Parameter | Value |

| Starting Material | 5-Bromoindole |

| Reagents | (Boc)₂O, DMAP |

| Solvent | THF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | >95% |

Step 2: Synthesis of this compound

The second and final step is the introduction of the formyl group at the C5 position. This is achieved through a lithium-halogen exchange reaction on the protected 5-bromoindole, followed by quenching the resulting organolithium species with a suitable formylating agent, such as N,N-dimethylformamide (DMF). The use of a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures is critical for the success of this reaction.

Reaction Mechanism

The reaction begins with the deprotonation of the C5 position of the indole ring, facilitated by the exchange of the bromine atom with lithium from n-BuLi. This generates a highly reactive aryllithium intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate subsequently collapses upon aqueous workup to yield the desired aldehyde.

Caption: Lithiation and formylation of the N-Boc protected 5-bromoindole.

Experimental Protocol

-

A solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the careful addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Starting Material | tert-Butyl 5-bromo-1H-indole-1-carboxylate |

| Reagents | n-BuLi, DMF |

| Solvent | THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 70-85% |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₃[1][2] |

| Molecular Weight | 245.28 g/mol [1] |

| Appearance | Solid[2] |

| Melting Point | 58-60 °C[2] |

| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg[2] |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.03 (s, 1H, -CHO)

-

δ 8.25 (d, J = 1.2 Hz, 1H, Ar-H)

-

δ 7.92 (dd, J = 8.8, 1.6 Hz, 1H, Ar-H)

-

δ 7.69 (d, J = 3.6 Hz, 1H, Ar-H)

-

δ 7.55 (d, J = 8.8 Hz, 1H, Ar-H)

-

δ 6.63 (d, J = 3.6 Hz, 1H, Ar-H)

-

δ 1.67 (s, 9H, -C(CH₃)₃)

¹³C NMR (CDCl₃, 101 MHz):

-

δ 191.7, 149.5, 138.8, 134.1, 131.0, 127.3, 125.8, 115.4, 107.2, 84.7, 28.2

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times. All glassware must be thoroughly dried before use.[3]

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free THF.

-

Reagents: Di-tert-butyl dicarbonate and 4-dimethylaminopyridine are toxic and should be handled in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By employing a two-step strategy involving N-Boc protection of 5-bromoindole followed by a lithium-halogen exchange and formylation, the target compound can be obtained in good yields with high purity. The detailed experimental protocols and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this key synthetic intermediate.

References

-

PubChemLite. This compound (C14H15NO3). Available from: [Link]

-

National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]

-

Indian Academy of Sciences. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available from: [Link]

-

PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Porphyrin Systems. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Available from: [Link]

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available from: [Link]

-

National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]

-

Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate | CAS No : 2408761-23-7. Available from: [Link]

-

ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Available from: [Link]

-

National Institutes of Health. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Organic Syntheses. 7-indolinecarboxaldehyde. Available from: [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available from: [Link]

-

The Royal Society of Chemistry. Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. Available from: [Link]

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 5-formyl-1H-indole-1-carboxylate

Chemical Abstract Service (CAS) Number: 279256-09-6

Introduction

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. tert-Butyl 5-formyl-1H-indole-1-carboxylate, a derivative of the privileged indole scaffold, has emerged as a cornerstone intermediate for medicinal chemists and process development scientists. The presence of the aldehyde at the C5 position offers a versatile chemical handle for a multitude of synthetic transformations, while the tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions under a variety of conditions. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties & Spectroscopic Characterization

A comprehensive understanding of a reagent's properties is the foundation of its effective application. This compound typically presents as a light yellow crystalline powder or solid, a physical state that lends itself to straightforward handling and weighing in a laboratory setting.

| Property | Value | Source |

| CAS Number | 279256-09-6 | [1] |

| Molecular Formula | C₁₄H₁₅NO₃ | [2] |

| Molecular Weight | 245.28 g/mol | [2] |

| Appearance | Light yellow crystalline powder | [3] |

| Synonyms | N-Boc-1H-indole-5-carbaldehyde, 5-Formyl-indole-1-carboxylic acid tert-butyl ester | [4] |

While detailed, experimentally verified spectra are best obtained from the specific lot in use, published data and predicted values provide a reliable benchmark for characterization. A doctoral thesis referencing the use of this compound noted that its ¹H NMR, ¹³C NMR, and MS data were consistent with established literature values.[5]

Expected Spectroscopic Data:

-

¹H NMR: Key signals would include the aldehyde proton (singlet, ~9.9-10.0 ppm), distinct aromatic protons on the indole core, a singlet for the C2 proton of the indole, and a characteristic large singlet (~1.6 ppm) for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Expected signals include the carbonyl carbon of the aldehyde (~192 ppm), the carbonyl of the Boc group (~150 ppm), the quaternary carbon of the Boc group (~84 ppm), and various aromatic carbons of the indole nucleus.

-

Mass Spectrometry (Predicted): The predicted monoisotopic mass is 245.1052 Da. Common adducts observed in ESI-MS would be [M+H]⁺ at m/z 246.11248 and [M+Na]⁺ at m/z 268.09442.[2]

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a strong carbonyl stretch for the aldehyde (~1680-1700 cm⁻¹) and another strong carbonyl stretch for the Boc-ester (~1730 cm⁻¹).

Synthesis and Purification: A Deliberate Approach

The synthesis of this compound is typically achieved through two primary strategic pathways: 1) Boc protection of commercially available 5-formyl-1H-indole, or 2) Directed formylation of tert-butyl 1H-indole-1-carboxylate. The choice of route often depends on the cost and availability of the starting materials.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings like indole.[6] Applying this to the N-Boc protected indole provides a regioselective route to the 3-formyl isomer.[7] However, achieving C5-formylation often requires a different strategy, such as metallation followed by quenching with a formylating agent, or starting with a pre-functionalized indole.

Protocol 1: Boc Protection of 5-Formyl-1H-indole (Illustrative)

This method is conceptually straightforward and leverages the well-established procedure for Boc protection of amine functionalities.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. pure.uva.nl [pure.uva.nl]

- 4. 1H-Indole-1-carboxylic acid, 5-(hydroxyMethyl)-, 1,1-diMethylethyl ester | 279255-90-2 [chemicalbook.com]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Molecular Weight of tert-Butyl 5-formyl-1H-indole-1-carboxylate

This guide provides a comprehensive analysis of the molecular weight of tert-Butyl 5-formyl-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's fundamental properties.

Introduction to this compound

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of the bulky tert-butyl carboxylate group on the indole nitrogen (N-1) serves as a protecting group, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the indole ring. The formyl group at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, as well as for analytical characterization techniques such as mass spectrometry.

Molecular Formula and Structure

The chemical structure of this compound is defined by an indole core, with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom and a formyl (aldehyde) group at the 5th position of the indole ring.

The molecular formula for this compound is C14H15NO3 .[1] This formula indicates that each molecule is composed of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Caption: Molecular structure of this compound.

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weights used for this calculation are based on the isotopic composition of the elements on Earth.

The calculation for the molecular weight of C14H15NO3 is as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 245.278 |

Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is approximately 245.28 g/mol . Commercially available sources often state the molecular weight as 245.27 g/mol .[2][3][4]

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is a more relevant value. This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.

The calculation for the monoisotopic mass of C14H15NO3 is as follows:

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 14 | 12.000000 | 168.000000 |

| Hydrogen | ¹H | 15 | 1.007825 | 15.117375 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | 245.105194 |

The calculated monoisotopic mass is 245.105194 Da . This value is crucial for accurate mass determination in mass spectrometry, allowing for the unambiguous identification of the compound. Public chemical databases list the monoisotopic mass as 245.1052 Da.[1]

Practical Implications in a Laboratory Setting

A precise understanding of the molecular weight is critical for various laboratory protocols and data interpretation:

-

Stoichiometric Calculations: In planning a chemical synthesis, the molecular weight is essential for calculating the molar equivalents of reactants, reagents, and catalysts. Inaccurate stoichiometry can lead to incomplete reactions, the formation of byproducts, and lower yields.

-

Solution Preparation: The preparation of solutions with a specific molar concentration (molarity) requires the exact molecular weight to determine the mass of the solute needed.

-

Analytical Chemistry:

-

Mass Spectrometry (MS): The molecular weight and monoisotopic mass are fundamental for identifying the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) in the mass spectrum, confirming the presence and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly using molecular weight, the integration of proton (¹H) and carbon (¹³C) signals corresponds to the number of atoms, which is consistent with the molecular formula used to calculate the molecular weight.

-

Elemental Analysis: This technique experimentally determines the percentage composition of elements in a compound. The results are compared against the theoretical percentages calculated from the molecular formula and weight to verify the compound's purity and identity.

-

Caption: Workflow from molecular formula to laboratory applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 4. 57476-50-3 CAS MSDS (TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Implications of tert-Butyl 5-formyl-1H-indole-1-carboxylate in Drug Discovery

This guide provides an in-depth exploration of this compound, a key intermediate in the synthesis of pharmacologically active compounds. Rather than possessing a direct mechanism of action, the significance of this molecule lies in its versatile chemical properties that allow for the construction of diverse indole derivatives targeting a range of biological pathways. This document will elucidate the synthetic utility of this compound and delve into the mechanisms of action of the potent molecules derived from it, providing valuable insights for researchers, medicinal chemists, and drug development professionals.

The indole nucleus is a prominent heterocyclic aromatic compound found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Molecules incorporating the indole moiety exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antipsychotic effects.[2] Prominent examples of indole-containing drugs include the anti-migraine triptans, the anti-emetic serotonin receptor antagonists, and the anticancer agents vincristine and vinblastine.[1] The versatility of the indole ring system continues to inspire the development of novel therapeutics for a multitude of diseases.

This compound: A Versatile Synthetic Intermediate

This compound, also known as N-Boc-5-formylindole, is a stable and highly versatile building block in organic synthesis.[4] Its utility stems from the presence of two key functional groups: the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the formyl (aldehyde) group at the 5-position of the indole ring.

-

The Boc Protecting Group: The Boc group serves to protect the indole nitrogen from unwanted side reactions, enhancing the compound's stability and directing reactions to other positions on the indole ring.[4] It can be readily removed under acidic conditions when desired, allowing for further functionalization of the nitrogen atom.

-

The Formyl Group: The aldehyde functionality at the 5-position is a versatile handle for a wide range of chemical transformations. It can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The strategic placement of these two functional groups makes this compound a valuable precursor for the synthesis of a variety of indole derivatives with tailored biological activities.[4][5]

Case Studies in Drug Discovery: From Intermediate to Active Pharmaceutical Ingredient

The true value of this compound is demonstrated through its successful application in the synthesis of potent and selective drug candidates. The following case studies highlight its role in the development of novel therapeutics and elucidate the mechanisms of action of the resulting compounds.

Synthesis of MAP4K4 Inhibitors for the Treatment of Cancer

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a promising therapeutic target in oncology.[6] Overexpression of MAP4K4 is associated with increased tumor cell motility and invasion.[6] this compound has been utilized as a key starting material in the synthesis of potent MAP4K4 inhibitors.[6]

Synthetic Workflow:

The synthesis of these inhibitors typically involves a multi-step sequence where the formyl group of this compound is transformed into a more complex side chain, often through a reductive amination reaction. The Boc-protected indole core serves as a scaffold for the elaboration of the final inhibitor.

Caption: Synthetic workflow for MAP4K4 inhibitors.

Mechanism of Action:

The resulting indole-based compounds act as inhibitors of MAP4K4, thereby blocking its downstream signaling pathways. This inhibition leads to a reduction in cancer cell proliferation, suppression of cell invasion, induction of apoptosis (programmed cell death), and cell cycle arrest at the M phase.[6] Preclinical studies have shown that these compounds can be more potent than standard-of-care chemotherapeutics like docetaxel in prostate cancer cell lines.[6]

Caption: Simplified MAP4K4 signaling pathway and point of inhibition.

Development of Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is famously exploited by drugs like sildenafil for the treatment of erectile dysfunction. The indole scaffold has been explored for the development of novel PDE5 inhibitors.[1]

Synthetic Approach:

While the direct use of this compound is not explicitly detailed in the provided search results for PDE5 inhibitors, related formyl-indole derivatives are key intermediates. The synthetic strategy involves the elaboration of the formyl group into a side chain that can effectively mimic the substrate of PDE5 and bind to the active site of the enzyme. A common transformation is reductive amination to introduce an aminomethyl group, which can be further functionalized.[1]

Caption: General synthetic scheme for indole-based PDE5 inhibitors.

Mechanism of Action:

Indole-based PDE5 inhibitors competitively bind to the active site of the PDE5 enzyme, preventing the breakdown of cGMP. The resulting increase in cGMP levels in smooth muscle cells leads to their relaxation and vasodilation.

Caption: Mechanism of action of PDE5 inhibitors.

Experimental Protocols

To provide a practical context, the following are representative protocols for the synthesis and biological evaluation of compounds derived from this compound.

General Procedure for Reductive Amination

This protocol is a generalized procedure based on common organic synthesis techniques for the reductive amination of an aldehyde.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.

-

Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivative (and a vehicle control) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound is a testament to the power of synthetic intermediates in modern drug discovery. While it does not possess a direct pharmacological effect, its chemical versatility allows for the efficient construction of a wide range of complex indole derivatives with potent and specific mechanisms of action. The case studies presented herein demonstrate its utility in developing novel inhibitors for cancer and other diseases. As our understanding of disease biology continues to grow, so too will the demand for innovative molecular scaffolds. The strategic application of versatile building blocks like this compound will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics. Future research will likely focus on expanding the repertoire of reactions that can be performed on this intermediate, leading to even greater molecular diversity and the potential to address a wider range of challenging biological targets.

References

- US10000451B2 - MAP4K4 (HGK)

-

Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

5-Bromo-1H-indole-3-carboxylic acid methyl ester | 773873-77-1 - J&K Scientific. (URL: [Link])

-

Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. (URL: [Link])

-

tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 - PubChem. (URL: [Link])

-

This compound (C14H15NO3) - PubChemLite. (URL: [Link])

-

tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. (URL: [Link])

-

Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. (URL: [Link])

-

Agonist action of indole derivatives at 5-HT1-like, 5-HT3, and 5HT4 receptors in vitro - PubMed. (URL: [Link])

-

CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate | Pharmaffiliates. (URL: [Link])

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (URL: [Link])

- JP2011517663A - Insecticidal fused-ring aryl compounds - Google P

-

5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC - NIH. (URL: [Link])

-

tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. US10000451B2 - MAP4K4 (HGK) inhibitors - Google Patents [patents.google.com]

The Synthetic Versatility of tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Technical Guide for Drug Discovery

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in drug design. Among the myriad of functionalized indoles, tert-butyl 5-formyl-1H-indole-1-carboxylate stands out as a particularly valuable and versatile building block. The presence of the Boc-protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the strategically positioned formyl group at the C5 position serves as a versatile handle for a wide range of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this key intermediate, offering practical insights and detailed protocols for researchers in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 279256-09-6 | |

| Molecular Formula | C₁₄H₁₅NO₃ | |

| Molecular Weight | 245.28 g/mol | |

| Appearance | Solid | |

| Melting Point | 58-60 °C | |

| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg | |

| Storage | 4°C, stored under nitrogen |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 500 MHz): δ 1.31 (s, 9H), 7.94 (m, 2H), 8.01 (m, 1H), 13.99 (s, 1H).[1]

-

¹³C NMR (DMSO-d₆, 500 MHz): δ 29.31, 50.32, 124.79, 125.52, 127.93, 128.94, 145.28, 145.46, 165.74.[1]

-

Mass Spectrometry (ESI-MS): Predicted [M+H]⁺: 246.1125, [M+Na]⁺: 268.0944.[2]

Synthesis of the Core Intermediate: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-Boc-indole. This reaction introduces a formyl group onto an electron-rich aromatic ring.[3]

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Indole

Materials:

-

N-Boc-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

To a solution of N-Boc-indole (1.0 eq) in anhydrous DMF (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Basify the aqueous mixture to pH 8-9 by the slow addition of 1 M NaOH solution with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Key Synthetic Transformations and Derivative Synthesis

The aldehyde functionality of this compound is a gateway to a diverse array of derivatives. The following sections detail the most important transformations and provide exemplary protocols.

Figure 2: Key synthetic transformations of the core compound.

Reductive Amination: Accessing Bioactive Amines

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[4] This reaction is of paramount importance in drug discovery for introducing amine functionalities, which are often crucial for biological activity and pharmacokinetic properties.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM (10 volumes) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired secondary amine derivative.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][6] This reaction is highly versatile and allows for the introduction of a wide range of substituents via the ylide.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise. A color change to deep orange or red indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 volumes).

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the alkene derivative. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.

Aldol Condensation: Formation of α,β-Unsaturated Ketones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyl compounds (enones).[7][8] This reaction is particularly useful for synthesizing chalcone-like structures, which are known to possess a wide range of biological activities.

Materials:

-

This compound

-

A ketone with α-hydrogens (e.g., acetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol (10-20 volumes).

-

Cool the solution in an ice bath.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred reaction mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.

Applications in Drug Discovery: A Scaffold for Potent Therapeutics

The derivatives of this compound have shown significant promise in the development of novel therapeutic agents across various disease areas.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, indole-based compounds have been developed as inhibitors of kinases, such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[9]

-

Antiviral Drugs: The indole scaffold is present in several antiviral agents. For example, Arbidol, an indole derivative, has been repurposed for the treatment of COVID-19.[10]

-

Anti-inflammatory Agents: Indole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[9]

Safety and Handling

As with all chemical syntheses, proper safety precautions must be observed when working with this compound and its reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and air. Must be handled under an inert atmosphere (nitrogen or argon).

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the rich reactivity of the formyl group provide access to a vast chemical space of indole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel drug candidates. The continued exploration of the chemistry of this scaffold will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of human diseases.

References

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole. Retrieved from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]

- Fritz, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

-

Odinity. (2018). The Wittig Reaction - Formal Report. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H15NO3). Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (n.d.). Retrieved from [Link]

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem, 13(12), 3110-3114.

-

Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl. Retrieved from [Link]

-

YouTube. (2020). CHEM 2212L Experiment 9 - The Aldol Condensation. Retrieved from [Link]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). New Journal of Chemistry.

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Lab: Aldol Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (n.d.). ACS Omega.

-

Scribd. (n.d.). Chemistry Lab Report: Aldol Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 value of tert-butyl-1-hydroxytoluene (BHT) and methanol soluble.... Retrieved from [Link]

Sources

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. magritek.com [magritek.com]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

A Senior Application Scientist's Guide to tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of tert-butyl 5-formyl-1H-indole-1-carboxylate, a pivotal intermediate in medicinal chemistry. We will dissect its molecular architecture, explore robust synthetic protocols, and illuminate its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and showcasing the compound's role as a versatile chemical hub. By grounding our discussion in established protocols and recent patent literature, we aim to provide a self-validating resource for leveraging this key building block in pharmaceutical research and development.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This inherent versatility has led to the incorporation of the indole nucleus into a multitude of blockbuster drugs, from the anti-migraine agent Sumatriptan to the anti-cancer drug Sunitinib.

However, the true power of the indole scaffold is unlocked through precise functionalization. The strategic placement of substituents around the ring system is critical for modulating pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This necessitates a reliable supply of versatile, pre-functionalized indole building blocks. Among these, this compound has emerged as a particularly valuable intermediate, offering a unique combination of stability and reactivity that is ideal for complex multi-step syntheses.

Physicochemical Profile and Strategic Molecular Design

This compound, also known as N-Boc-5-formylindole, is a stable, light yellow crystalline powder.[1] Its structure is a masterclass in strategic chemical design, with each component serving a distinct and critical purpose in synthesis.

| Property | Value | Source(s) |

| CAS Number | 279256-09-6 | |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |

| Molecular Weight | 245.28 g/mol | [1][2] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 58-60 °C | |

| Purity | ≥ 97-98% (typical) | [1] |

The Three Pillars of Utility:

-

The Indole Core: Provides the fundamental bicyclic aromatic scaffold recognized by a wide array of biological targets.

-

The N-Boc Group (tert-butoxycarbonyl): This is arguably the most critical feature for synthetic utility. The indole N-H proton is acidic and nucleophilic, which can lead to unwanted side reactions. The bulky Boc group serves as a robust protecting group that deactivates the nitrogen, preventing it from interfering in subsequent reactions.[1] Crucially, it enhances the compound's solubility in common organic solvents and can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the N-H group when desired, typically at the final stage of a synthesis.

-

The C5-Formyl Group (-CHO): The aldehyde at the 5-position is a versatile chemical handle. Its electrophilic carbon is a prime site for nucleophilic attack, and its reactivity can be finely controlled. This functional group acts as a gateway for a vast number of chemical transformations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.[1]

Synthesis: A Protocol Grounded in Reliability

The most common and reliable synthesis of this compound involves the N-protection of commercially available 5-formylindole. The protocol described below is a self-validating system, employing standard, high-yielding conditions familiar to any synthetic chemist.

Experimental Protocol: N-Boc Protection of 5-Formylindole

This procedure details a standard method for preparing the title compound.

Objective: To synthesize this compound via N-protection of 5-formylindole.

Materials:

-

5-Formylindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-formylindole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.3 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM to the stirred reaction mixture at room temperature. Causality Insight: Boc₂O is the electrophilic source of the Boc group. Et₃N acts as a base to deprotonate the indole nitrogen, increasing its nucleophilicity. DMAP is a superior acylation catalyst that accelerates the reaction, ensuring complete conversion.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-formylindole) is fully consumed.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Causality Insight: The aqueous wash removes the triethylammonium salts and any unreacted DMAP, simplifying the purification process.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Caption: Synthetic workflow for N-Boc protection.

The Strategic Role in Medicinal Chemistry: A Versatile Chemical Hub

The true value of this compound lies in the synthetic versatility of its C5-aldehyde group. It serves as a central hub from which countless derivatives can be accessed through well-established, high-yielding chemical transformations. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Transformations and Their Strategic Value:

-

Reductive Amination: This is perhaps the most powerful reaction involving the formyl group. Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) forges a new C-N bond.

-

Strategic Value: Introduces basic amine functionalities crucial for salt formation, improving solubility and bioavailability. It allows for the exploration of a vast chemical space by varying the amine component, directly impacting target engagement.

-

-

Wittig Reaction (and variants): Reaction with a phosphorus ylide converts the aldehyde into an alkene.

-

Strategic Value: Enables carbon chain extension and the introduction of conjugated systems or conformationally restricted linkers, which can fine-tune the orientation of other pharmacophoric groups.

-

-

Oxidation: Mild oxidation (e.g., with NaClO₂ under Pinnick conditions) converts the aldehyde to a carboxylic acid.

-

Strategic Value: The resulting carboxylic acid is a key functional group for mimicking phosphate groups, forming strong hydrogen bonds with protein targets, or serving as a handle for further amide coupling reactions.

-

-

Reduction: Reduction with a mild hydride agent (e.g., NaBH₄) yields the corresponding primary alcohol.

-

Strategic Value: The alcohol can act as a hydrogen bond donor or be further functionalized, for example, by conversion to an ether or an ester, providing another vector for SAR exploration.

-

-

Grignard/Organolithium Addition: Reaction with organometallic reagents adds a new carbon-carbon bond, forming a secondary alcohol.

-

Strategic Value: Allows for the introduction of alkyl or aryl substituents, which can probe hydrophobic pockets in a target protein or serve as precursors for more complex structures.

-

Caption: Key synthetic transformations from the title compound.

Case Study: Application in Phenylpiperidinyl Indole Synthesis

The utility of this intermediate is prominently featured in the patent literature for the synthesis of novel therapeutic agents. For instance, in the development of complex phenylpiperidinyl indole derivatives, a related intermediate, tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate, is synthesized and utilized. The formylation step in such syntheses is crucial. A common method involves reacting the N-Boc protected indole with a formylating agent like a mixture of MgCl₂ and paraformaldehyde in the presence of a base. This highlights the industrial relevance and scalability of reactions involving this class of compounds. The resulting formyl group then serves as the key anchor point for coupling with other complex fragments, demonstrating its role as a linchpin in convergent synthetic strategies.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its carefully designed structure provides a stable, soluble, and highly versatile platform for elaborating the privileged indole scaffold. The combination of a protected nitrogen and a reactive aldehyde handle allows for controlled, sequential modifications, enabling the efficient synthesis of complex molecules and the rapid exploration of chemical space. As drug discovery continues to tackle increasingly challenging biological targets, the demand for sophisticated, reliable, and strategically designed building blocks like N-Boc-5-formylindole will only intensify, cementing its role as a cornerstone of innovative pharmaceutical research.

References

-

PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Available at: [Link]

- Google Patents. WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives.

-

ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. Available at: [Link]

-

PubChemLite. This compound (C14H15NO3). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

-

ResearchGate. New practical synthesis of 5‐formylindole. Available at: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

-

ACS Publications. Indoles in Multicomponent Processes (MCPs). Available at: [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Available at: [Link]

-

Gelest. Hydrophobic Surface Modification. Available at: [Link]

-

Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][4]triazolo[4,3-a][3]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:

-

PubMed Central. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Available at: [Link]

Sources

Title: tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Keystone Intermediate in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This technical guide focuses on tert-Butyl 5-formyl-1H-indole-1-carboxylate, a strategically designed intermediate that has become invaluable in drug discovery and development. While this compound itself is not typically evaluated for direct biological activity, its true significance lies in its role as a versatile and stable building block. The presence of an N-Boc protecting group and a C-5 formyl handle allows for precise and regioselective chemical modifications, enabling the synthesis of complex indole derivatives. This guide will explore the physicochemical properties of the title compound, its strategic importance in organic synthesis, and the vast therapeutic potential of the molecular classes derived from it, including anticancer, neuropharmacological, and anti-inflammatory agents. Detailed experimental protocols for its derivatization are provided to illustrate its practical application in the laboratory.

The Indole Scaffold: A Foundation of Pharmacological Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a multitude of biological targets, including enzymes and receptors.[3] This has led to the development of numerous indole-based drugs for a range of conditions, from cancer and inflammation to migraines and infectious diseases.[1][4][5]

This compound (also known as N-Boc-5-formylindole) is an engineered molecule designed to harness the potential of the indole scaffold. Its structure is optimized for synthetic utility:

-